molecular formula C14H19ClFN3O B12237475 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12237475
M. Wt: 299.77 g/mol
InChI Key: IQTISXCFGLIIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluoroethyl group, a methoxyphenyl group, and a methylpyrazolamine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology and neurology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the methoxyphenyl group may contribute to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoroethyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-11-14(10-17-18(11)8-7-15)16-9-12-3-5-13(19-2)6-4-12;/h3-6,10,16H,7-9H2,1-2H3;1H

InChI Key

IQTISXCFGLIIDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.